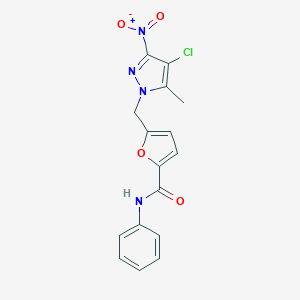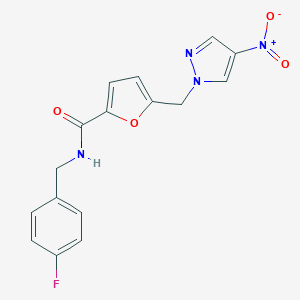
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, commonly known as CMNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of CMNPC is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes.
Biochemical and Physiological Effects
CMNPC has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Moreover, CMNPC has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been found to reduce the activity of COX-2 and PDE4, which are enzymes involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMNPC in lab experiments has several advantages. Firstly, it has been shown to have high potency and selectivity, which makes it an ideal compound for studying the mechanisms of action of various enzymes. Secondly, it has been found to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of using CMNPC in lab experiments is that it is relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for research on CMNPC. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more studies are needed to investigate the potential of CMNPC as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMNPC in vivo to determine its optimal dosage and administration route. Finally, the development of novel synthesis methods for CMNPC may lead to the production of more cost-effective and efficient compounds.
Méthodes De Synthèse
The synthesis of CMNPC can be achieved using various methods, including the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzohydrazide in the presence of acetic acid. Both methods produce CMNPC with high yield and purity.
Applications De Recherche Scientifique
CMNPC has been extensively used in scientific research due to its unique properties. It has been found to have antitumor, anti-inflammatory, and analgesic effects. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and liver cancer. Moreover, CMNPC has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C12H11ClN4O4 |
Poids moléculaire |
310.69 g/mol |
Nom IUPAC |
4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11ClN4O4/c1-6-5-7(21-2)3-4-8(6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16) |
Clé InChI |
NZONGRBVLPMLAV-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)


